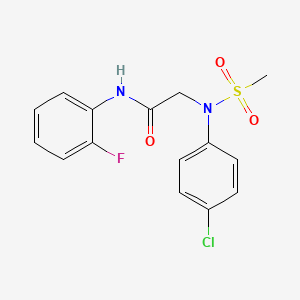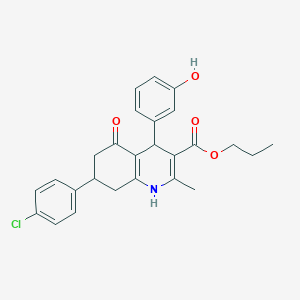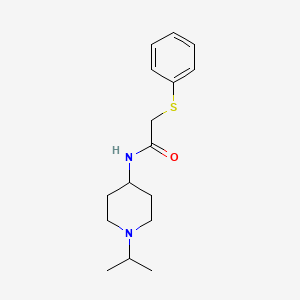
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of glycine transporter inhibitors, which are compounds that inhibit the uptake of glycine by cells.
Mechanism of Action
CFM-2 inhibits the uptake of glycine by cells, leading to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The activation of NMDA receptors is essential for synaptic plasticity, learning, and memory. The increased concentration of glycine in the synaptic cleft enhances the activation of NMDA receptors, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. CFM-2 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, differentiation, and plasticity.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages for lab experiments. The compound is commercially available, and its synthesis method is well-established. CFM-2 has been extensively studied in preclinical models, and its pharmacokinetic and pharmacodynamic properties are well-characterized. However, CFM-2 has some limitations for lab experiments. The compound is not selective for glycine transporters, and it may also inhibit other transporters. CFM-2 has also been shown to have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
CFM-2 has several potential therapeutic applications, and several future directions for research can be identified. First, the selectivity of CFM-2 for glycine transporters can be improved by designing more selective compounds. Second, the therapeutic potential of CFM-2 can be investigated in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Third, the mechanisms underlying the anxiolytic and antidepressant effects of CFM-2 can be further investigated. Fourth, the safety and tolerability of CFM-2 can be evaluated in preclinical and clinical studies. Fifth, the potential of CFM-2 as a tool for studying the role of glycine transporters in neuronal function can be explored.
Conclusion:
CFM-2 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies. CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. The compound has several advantages for lab experiments, but it also has some limitations. Several future directions for research can be identified, and further studies are needed to fully understand the therapeutic potential of CFM-2.
Synthesis Methods
The synthesis of CFM-2 involves the reaction of 2-fluorobenzylamine with 4-chlorophenyl isocyanate, followed by the reaction of the resulting intermediate with N-methylsulfonyl glycine. The final product is obtained after purification using column chromatography. The synthesis of CFM-2 has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
CFM-2 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Glycine is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. The inhibition of glycine transporters has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission. CFM-2 has been shown to be a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(12-8-6-11(16)7-9-12)10-15(20)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRPFIHSSCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)

![2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5131383.png)
![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
![7-amino-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5131407.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)